

LDN-211904 versus dasatinib for Eph kinase inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LDN-211904

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A Comparative Guide to Eph Kinase Inhibition: **LDN-211904** vs. Dasatinib

Introduction

Erythropoietin-producing hepatocellular (Eph) receptors constitute the largest family of receptor tyrosine kinases (RTKs) and, along with their ephrin ligands, are crucial mediators of cell-cell communication.[1][2] This signaling system is integral to a vast array of physiological processes, including embryonic development, axon guidance, tissue patterning, and angiogenesis.[3][4] Dysregulation of Eph/ephrin signaling is frequently implicated in pathological conditions, most notably in cancer, where it can influence tumor growth, invasion, and metastasis.[5]

Given their role in disease, Eph kinases have emerged as promising therapeutic targets. Small molecule inhibitors are invaluable tools for dissecting Eph kinase function and for potential clinical applications. This guide provides a detailed comparison of two widely used but distinct Eph kinase inhibitors: **LDN-211904**, a selective EphB3 inhibitor, and dasatinib, a multi-targeted kinase inhibitor with potent activity against Eph receptors.[6][7][8]

Quantitative Data Comparison: Potency and Selectivity

The inhibitory activity of **LDN-211904** and dasatinib has been characterized against various Eph kinases and broader kinase panels. The half-maximal inhibitory concentration (IC₅₀) is a

standard measure of an inhibitor's potency.

Table 1: Inhibitory Activity (IC50) against Eph Kinases

Kinase Target	LDN-211904 IC50 (nM)	Dasatinib IC50 (nM)
EphB3	79[7][9]	-
EphA2	Inhibits at 5 μ M[9]	17[6]
EphB2	Inhibits at 5 μ M[9]	Similar to EphA2[6]
Other EphA Kinases	Inhibits EphA1, A3, A4, A5, A8 (at 5 μ M)[9]	-
Other EphB Kinases	Inhibits EphB1, B4 (at 5 μ M)[9]	-
Non-inhibited Eph	EphA6, EphA7[9]	-

Note: A dash (-) indicates that specific IC50 data was not available in the cited sources.

Table 2: Selectivity Profile Against Other Kinases

Inhibitor	Primary Non-Eph Targets	Key Features
LDN-211904	p38 α , p38 β , Qik[9]	Highly selective for tyrosine kinases over non-RTK kinases. [9][10]
Dasatinib	Bcr-Abl, Src family kinases, c-KIT, PDGFR β [11][12]	Broad-spectrum, multi-targeted kinase inhibitor.[6][13]

Mechanism of Action and Kinase Selectivity

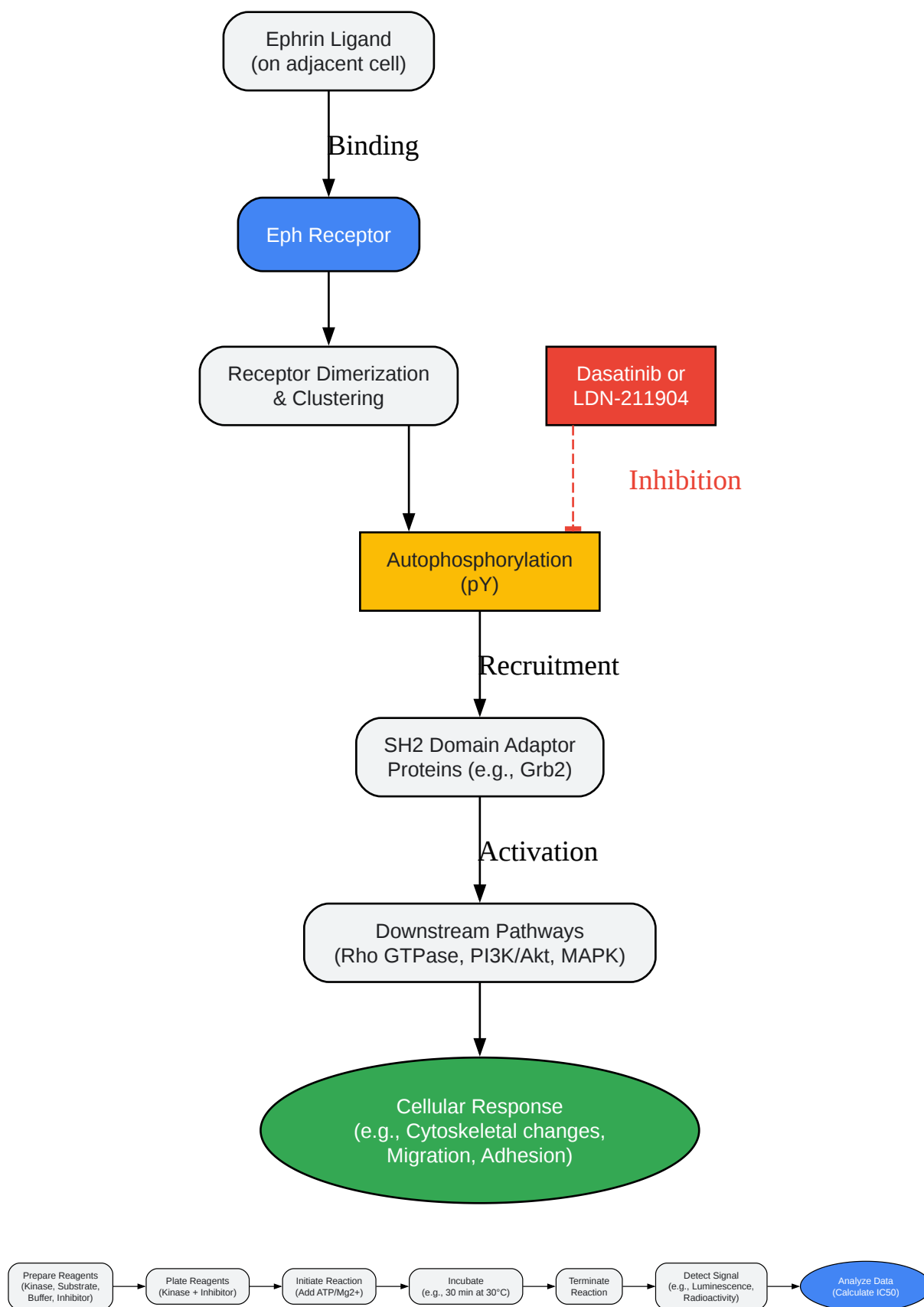
LDN-211904 is a potent, reversible, and ATP-competitive pyrazolo[1,5-a]pyridine derivative developed as a selective inhibitor of the EphB3 receptor tyrosine kinase.[5][9] While its primary reported IC50 is against EphB3, profiling against a large panel of 288 kinases revealed that it also inhibits most other Eph family members at higher concentrations (5 μ M).[9][10] Notably, it shows high selectivity for tyrosine kinases, with minimal activity against most non-receptor tyrosine kinases, making it a valuable tool for specifically probing Eph kinase-dependent functions.[9][10]

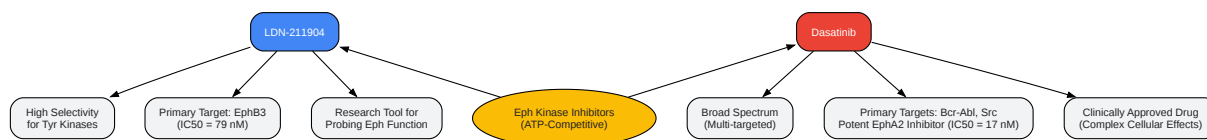
Dasatinib, in contrast, is an oral dual Bcr/Abl and Src family kinase inhibitor approved for clinical use.[6][14] Subsequent studies revealed its potent, direct, and dose-dependent inhibition of EphA2.[8][13] It is considered a more general Eph receptor inhibitor, also targeting EphB2 at similar concentrations.[6] Its mechanism involves inhibiting ligand-induced receptor autophosphorylation, which subsequently blocks downstream signaling and receptor internalization and degradation.[6][13] As a multi-targeted inhibitor, its cellular effects can be attributed to the inhibition of several kinases simultaneously, including Src, which can also be involved in Eph receptor activation.[6]

Visualizing Eph Kinase Signaling and Inhibition

Eph Forward Signaling Pathway

The diagram below illustrates a simplified "forward" signaling cascade initiated upon ephrin-Eph receptor binding. Both **LDN-211904** and dasatinib act by inhibiting the kinase domain, thereby blocking the initial autophosphorylation event.





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- To cite this document: BenchChem. [LDN-211904 versus dasatinib for Eph kinase inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026973#ldn-211904-versus-dasatinib-for-eph-kinase-inhibition]

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